Product packaging for Leuco Malachite Green-d5(Cat. No.:CAS No. 941601-82-3)

Leuco Malachite Green-d5

Cat. No.: B1141035
CAS No.: 941601-82-3
M. Wt: 335.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Leuco Malachite Green in Environmental and Biological Systems Research

Leuco Malachite Green is the primary metabolite of Malachite Green, a triphenylmethane (B1682552) dye that has been extensively used as an antifungal and antiparasitic agent in the aquaculture industry. nih.gov Although effective, the use of Malachite Green in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and mutagenicity. nih.govnih.gov

When fish and other aquatic organisms are exposed to Malachite Green, they metabolize it into the colorless, lipid-soluble form, Leuco Malachite Green. ufms.brfao.org This metabolite can persist in the fatty tissues of the animals for extended periods, posing a potential risk to consumers. ufms.br Consequently, regulatory bodies worldwide have established stringent monitoring programs to detect residues of both Malachite Green and Leuco Malachite Green in seafood products. nih.gov The accurate quantification of Leuco Malachite Green is therefore of paramount importance for ensuring food safety and for studying the environmental fate and toxicology of its parent compound. nih.govmdpi.com

Rationale for Stable Isotope Labeling in Quantitative Analytical Chemistry

Quantitative analytical methods, especially those employing mass spectrometry, often face challenges from "matrix effects," where other components in a complex sample can interfere with the detection of the target analyte, leading to inaccurate results. texilajournal.commyadlm.org Stable isotope labeling is a powerful technique used to overcome these challenges. nih.govroyalsocietypublishing.org

By replacing some of the hydrogen atoms in an analyte molecule with their heavier isotope, deuterium (B1214612), a stable isotope-labeled (SIL) internal standard is created. washington.edu This deuterated standard is chemically almost identical to the non-labeled analyte and will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. chromforum.orgnebiolab.com However, due to the mass difference, the SIL standard can be distinguished from the native analyte by the mass spectrometer. washington.edu

By adding a known amount of the SIL internal standard, such as Leuco Malachite Green-d5, to a sample at the beginning of the analytical process, any loss of the target analyte during extraction or suppression of its signal during analysis can be corrected for. texilajournal.comlcms.cz The ratio of the signal from the native analyte to the signal from the SIL standard allows for precise and accurate quantification, even in complex matrices like fish tissue or environmental water samples. nebiolab.com This approach significantly improves the reliability and reproducibility of analytical data. lcms.cz

Scope and Research Objectives for this compound Investigations

The primary application of this compound is as an internal standard for the quantitative analysis of Leuco Malachite Green residues. smolecule.com Research investigations utilizing this deuterated compound are focused on several key objectives:

Method Development and Validation: Developing and validating robust analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and specific detection of Leuco Malachite Green in various matrices, including seafood, animal feed, and water. mdpi.comlcms.cz

Food Safety Monitoring: Employing these validated methods for routine monitoring of aquaculture products to ensure compliance with regulatory limits for Malachite Green and Leuco Malachite Green.

Environmental Fate Studies: Using this compound as a tracer to study the persistence, degradation, and bioaccumulation of Leuco Malachite Green in aquatic ecosystems. smolecule.com

Toxicological Research: Investigating the metabolic pathways and potential health effects of Leuco Malachite Green, with the deuterated standard enabling precise quantification in biological samples. smolecule.commedchemexpress.com

The use of this compound is therefore central to research and regulatory efforts aimed at protecting public health and the environment from the potential risks associated with Malachite Green usage.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₁D₅N₂
Molecular Weight 335.50 g/mol
CAS Number 947601-82-3
Appearance White to light yellow powder
IUPAC Name 4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline

Data sourced from multiple chemical suppliers and databases. nih.govlgcstandards.comsigmaaldrich.com

Properties

CAS No.

941601-82-3

Molecular Formula

C₂₃H₂₁D₅N₂

Molecular Weight

335.5

Synonyms

4,4’-(Phenylmethylene)bis[N,N-dimethylbenzenamine;  4,4’-Bis(dimethylamino)_x000B_triphenylmethane;  Bis(p-dimethylaminophenyl)phenylmethane;  Malachite Green Leuco;  NSC 36379;  p,p’-Benzylidenebis(N,N-dimethylaniline); 

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for Leuco Malachite Green D5

Strategies for Deuterium (B1214612) Incorporation

The primary strategy for the synthesis of Leuco Malachite Green-d5 involves the use of a deuterated precursor during the synthesis. Specifically, the deuterium atoms are introduced into one of the phenyl rings of the triphenylmethane (B1682552) structure. This is typically achieved by utilizing benzaldehyde-d5 as a starting material in the condensation reaction with N,N-dimethylaniline. This approach ensures the precise and stable incorporation of five deuterium atoms onto one of the aromatic rings.

Alternative strategies for deuterium incorporation, such as direct hydrogen-deuterium exchange on the final LMG molecule, are generally less favored due to the potential for incomplete or non-specific labeling. The use of a deuterated starting material allows for greater control over the isotopic purity and the specific location of the deuterium atoms in the final product.

Precursor Compounds and Reaction Pathways for Deuterated Analogues

The synthesis of this compound follows the well-established pathway for the synthesis of triphenylmethane dyes. The key precursor compounds are:

Benzaldehyde-d5: This deuterated aldehyde is the source of the deuterium-labeled phenyl group in the final product.

N,N-dimethylaniline: This aromatic amine provides the other two phenyl rings with their dimethylamino substituents.

The reaction pathway involves an acid-catalyzed electrophilic aromatic substitution reaction. A general reaction scheme is presented below:

Reaction Scheme:

In a typical procedure, benzaldehyde-d5 and N,N-dimethylaniline are reacted in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid. prepchem.comwikipedia.orgnih.gov The mixture is heated for an extended period, often up to 24 hours, to drive the condensation reaction to completion. prepchem.com The acidic conditions facilitate the formation of a carbocation from the deuterated benzaldehyde, which then undergoes electrophilic attack on the electron-rich N,N-dimethylaniline rings.

Following the reaction, the mixture is made alkaline to neutralize the acid and precipitate the crude this compound. prepchem.com Steam distillation can be employed to remove any unreacted starting materials. prepchem.com

Precursor CompoundRole in Synthesis
Benzaldehyde-d5Source of the deuterated phenyl ring
N,N-dimethylanilineProvides the two non-deuterated dimethylaminophenyl rings
Strong Acid (e.g., HCl, H₂SO₄)Catalyst for the condensation reaction

Purification and Isolation Techniques for Labeled this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated analogues. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.

A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (e.g., C18 or C4) and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. mdpi.comresearchgate.netnih.govscispace.comnih.gov

A gradient elution program, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to achieve optimal separation of LMG-d5 from impurities. The purified LMG-d5 is collected as it elutes from the column, and the solvent is subsequently removed to yield the solid, purified product.

Purification TechniqueColumn TypeMobile Phase Example
Reversed-Phase HPLCC18 or C4Acetonitrile/Water with 0.1% Formic Acid

Spectroscopic and Mass Spectrometric Characterization of Isotopic Purity and Labeling Position

The identity, isotopic purity, and position of the deuterium label in the purified this compound are confirmed using a combination of spectroscopic and mass spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the structure and the position of deuterium labeling. In the ¹H NMR spectrum of non-deuterated Leuco Malachite Green, the protons on the unsubstituted phenyl ring typically appear as a multiplet in the aromatic region (around 7.0-7.4 ppm). chemicalbook.com For this compound, the signals corresponding to these protons will be absent, confirming the successful incorporation of deuterium at these positions. The signals for the protons on the N,N-dimethylaminophenyl rings and the methine proton will remain, with their chemical shifts and coupling constants consistent with the expected structure. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity. The molecular weight of Leuco Malachite Green is 330.47 g/mol . chemicalbook.com Due to the replacement of five hydrogen atoms (atomic mass ≈ 1.008 u) with five deuterium atoms (atomic mass ≈ 2.014 u), the molecular weight of this compound is expected to be approximately 335.5 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) will appear at an m/z value corresponding to the deuterated compound. The isotopic distribution of this peak can be analyzed to determine the percentage of d5-labeled molecules. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of Leuco Malachite Green and its analogues. core.ac.ukstackexchange.com The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragments of Leuco Malachite Green include ions with m/z values of 253 and 165. chemicalbook.com For the d5-analogue, the fragments containing the deuterated phenyl ring will show a corresponding mass shift.

Analytical TechniqueExpected Observation for this compound
¹H NMR SpectroscopyAbsence of signals in the aromatic region corresponding to the deuterated phenyl ring.
Mass SpectrometryMolecular ion peak at m/z ≈ 335 (or 336 for [M+H]⁺).

Advanced Analytical Methodologies Utilizing Leuco Malachite Green D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy analytical technique used for the quantification of compounds. nih.gov It involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. bipm.org The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge ratio difference. smolecule.com

The fundamental principle of IDMS is that the native analyte and the isotope-labeled internal standard exhibit nearly identical chemical and physical behavior throughout the entire analytical process, including extraction, clean-up, derivatization, and ionization. bipm.orghubspotusercontent-eu1.net A known quantity of the internal standard, such as LMG-d5, is added to the sample before any processing steps. cabidigitallibrary.org During analysis by mass spectrometry, the instrument measures the signal intensity ratio between the native analyte (LMG) and the labeled internal standard (LMG-d5).

Because both compounds are affected proportionally by any losses during sample preparation or by fluctuations in instrument response, this ratio remains constant regardless of the final analyte recovery or instrumental variations. nih.govhubspotusercontent-eu1.net Quantification is achieved by comparing this measured ratio to a calibration curve constructed from the response ratios of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. bipm.orgresearchgate.net This approach allows for highly accurate and precise quantification, as it effectively corrects for procedural inconsistencies. nih.gov

Matrix effects are a major source of error in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting compounds from the sample matrix (e.g., fats, proteins, and other components in fish tissue) that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results. nih.govhubspotusercontent-eu1.net

Leuco Malachite Green-d5 plays a crucial role in mitigating these matrix effects. hubspotusercontent-eu1.netusda.gov Since LMG-d5 is structurally identical to LMG, apart from its isotopic composition, it has the same chromatographic retention time and is subject to the exact same ionization suppression or enhancement as the native LMG. nih.gov By calculating the analyte-to-internal standard signal ratio, any signal variation caused by the matrix is effectively canceled out. hubspotusercontent-eu1.netusda.gov This ensures that the quantitative results are accurate and reliable, even in complex and variable sample matrices. cabidigitallibrary.orgusda.gov The use of LMG-d5 as an internal standard is a key component in methods designed to meet stringent regulatory performance limits for malachite green and its metabolites in food products. cabidigitallibrary.org

Chromatographic Separation Techniques for Leuco Malachite Green and its Metabolites

The effective separation of Leuco Malachite Green, its parent compound Malachite Green, and other related metabolites is essential for their individual quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed for this purpose, often coupled with mass spectrometry for sensitive detection. nih.govscielo.br

The development of HPLC methods for LMG analysis focuses on achieving good separation from MG and other matrix components. researchgate.netchrom-china.com Reversed-phase chromatography is the most common separation mode. Method development involves optimizing several key parameters:

Stationary Phase: C18 columns are widely used due to their hydrophobicity, which provides good retention for aromatic amines like LMG. spkx.net.cnnih.gov Other phases, such as C4 columns, have also been successfully used, sometimes offering different selectivity. mdpi.com

Mobile Phase: A typical mobile phase consists of an aqueous component, often a buffer like ammonium (B1175870) acetate (B1210297), and an organic modifier, most commonly acetonitrile (B52724). spkx.net.cnnih.gov The pH of the buffer is a critical parameter; a pH of around 4.5 is often used to ensure the analytes are in a stable, ionized form. bipm.org

Detection: While UV-Visible detection can be used, with LMG often oxidized post-column to the colored MG for measurement, mass spectrometry (MS) is preferred for its superior sensitivity and specificity. nih.govresearchgate.netresearchgate.net Fluorescence detection is another option for the native leuco form. nih.govspkx.net.cn

The table below summarizes various HPLC conditions reported in the literature for the analysis of Leuco Malachite Green.

Stationary Phase (Column)Mobile PhaseFlow RateDetectorReference
Inertsil® WP300 C40.02 mol/L Octane Sulfonic Acid–Ethanol (55:45, v/v)1.0 mL/minPhotodiode Array (PDA) researchgate.net
Symmetry Shield™ RP18Acetonitrile-WaterNot SpecifiedFluorescence (Ex: 265 nm, Em: 360 nm) spkx.net.cn
XCharge C18Acetonitrile and aqueous phaseNot SpecifiedHPLC nih.gov
Immunoaffinity Column (Cleanup)Not SpecifiedNot SpecifiedHPLC-Visible nih.gov

UHPLC systems utilize columns with smaller particle sizes (< 2 µm), which allows for significantly faster analysis times and improved chromatographic resolution compared to traditional HPLC. scielo.br Optimization of UHPLC methods for LMG and related dyes focuses on maximizing speed and efficiency.

Key optimization parameters include:

High Flow Rates: UHPLC systems can operate at higher backpressures, allowing for increased mobile phase flow rates (e.g., up to 1.0 mL/min on small diameter columns) to shorten run times. scielo.br

Elevated Temperatures: Operating the column at elevated temperatures (e.g., 60 °C) reduces mobile phase viscosity, allowing for higher flow rates and improving peak shape. scielo.br

Rapid Gradient Elution: Fast, steep gradients are employed to elute the analytes quickly while maintaining sufficient separation. A typical total run time for a UHPLC method can be under 7 minutes. scielo.br

The following table details representative optimized parameters for a UHPLC-MS/MS method.

ParameterValueReference
Instrument Acquity UPLC with Tandem Mass Spectrometer iaea.org
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm usda.gov
Column Temperature 60 °C scielo.br
Flow Rate 1.0 mL/min scielo.br
Injection Volume 10 - 20 µL usda.govscielo.br
Mobile Phase A 0.05 M Ammonium Acetate Buffer (pH 4.5) and ACN (35:65 v/v) scielo.br
Mobile Phase B 0.05 M Ammonium Acetate Buffer (pH 4.5) and ACN (20:80 v/v) scielo.br
Gradient Profile 0-1.5 min 95% A; 1.5-2 min 5-100% B; 2.0-4.0 min 100% B; 4.0-6.5 min 95% A scielo.br

The selection of an appropriate column chemistry is paramount for the successful separation of aromatic amines like Leuco Malachite Green and its analogues. These compounds are basic and can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups.

Different column chemistries are chosen to address these challenges:

End-capped C18: Most modern C18 columns are "end-capped" to block the acidic silanol groups, leading to improved peak symmetry for basic compounds. The XCharge C18 and Symmetry Shield RP18 are examples of such columns that provide good performance. spkx.net.cnnih.gov

Phenyl-Hexyl: Phenyl-based stationary phases offer alternative selectivity to alkyl (C18) phases. They can provide enhanced retention for aromatic compounds through π-π interactions, which can be advantageous for separating structurally similar triphenylmethane (B1682552) dyes. bipm.org

Mixed-Mode: Mixed-mode columns that combine reversed-phase and ion-exchange characteristics (e.g., reversed-phase/strong anion exchange or reversed-phase/cation-exchange) offer unique selectivity. nih.govresearchgate.net A cation-exchange mechanism can improve retention and peak shape for basic analytes like LMG, which are protonated at acidic pH. researchgate.netiaea.org

Wide-Pore C4: C4 columns are less hydrophobic than C18 columns. They can be useful in methods where a different elution order or less retention is desired. researchgate.netmdpi.com

Column ChemistryPrinciple of SeparationAdvantages for LMG/Aromatic AminesReference
End-Capped C18 / RP18 Hydrophobic interactionsStandard for reversed-phase; end-capping improves peak shape for basic compounds. spkx.net.cnnih.gov
Phenyl-Hexyl Hydrophobic and π-π interactionsAlternative selectivity for aromatic compounds, potentially improving separation of structurally similar dyes. bipm.org
Mixed-Mode (RP/Cation-Exchange) Hydrophobic and ion-exchange interactionsExcellent retention and peak shape for basic compounds that are positively charged at low pH. researchgate.netiaea.org
C4 (Butyl) Hydrophobic interactions (less than C18)Provides less retention than C18, which can be useful for optimizing separation windows. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS) Detection and Quantification

Tandem mass spectrometry is the cornerstone for the confirmatory analysis of LMG, offering unparalleled selectivity and sensitivity. nih.gov The use of LMG-d5 as an internal standard is integral to achieving accurate quantification by compensating for matrix effects and variations in instrument response.

Electrospray ionization in the positive ion mode (ESI+) is the universally adopted technique for the ionization of LMG and LMG-d5. researchgate.netchromatographyonline.com The triphenylmethane structure is readily protonated to form the [M+H]⁺ ion. Optimization of ESI source parameters is crucial for maximizing the signal intensity and stability of the analyte and internal standard.

Typical ESI source conditions are established to ensure efficient desolvation and ionization. While optimal values can vary between different mass spectrometer models, a general set of parameters can be outlined. researchgate.net

ParameterTypical Value/RangePurpose
Ion Source Voltage/Capillary Voltage 3.2 - 5.0 kVPromotes the formation of charged droplets. researchgate.netchromatographyonline.com
Source Temperature 150 - 350 °CAids in solvent evaporation from the charged droplets. researchgate.netchromatographyonline.com
Desolvation Temperature 350 °CFacilitates the final stage of desolvation to produce gas-phase ions. researchgate.net
Nebulizer Gas Flow 80 - 220 L/hAssists in the formation of a fine spray of droplets. researchgate.netchromatographyonline.com
Drying/Desolvation Gas Flow 785 - 120 L/hA high-temperature gas that aids in solvent evaporation. researchgate.netchromatographyonline.com

This table presents a range of typical ESI parameters. Instrument-specific optimization is always recommended for best performance.

Multiple Reaction Monitoring (MRM) is the key to the high selectivity and sensitivity of the LC-MS/MS method. researchgate.net In this technique, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For LMG-d5, the protonated molecule ([M+H]⁺) at m/z 336 serves as the precursor ion. usda.gov

The selection of MRM transitions is based on the characteristic fragmentation of the molecule. At least two transitions are typically monitored for the analyte for confirmation, while one is sufficient for the internal standard. researchgate.net The most intense transition is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).

The table below details the commonly used MRM transitions for LMG-d5 and its non-deuterated counterpart, LMG. usda.govresearchgate.net The collision energy is optimized to maximize the abundance of the product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)Use
Leuco Malachite Green (LMG) 3312392525Quantifier researchgate.net
Leuco Malachite Green (LMG) 3313162025Qualifier researchgate.net
This compound (LMG-d5) 3362392525Internal Standard usda.govresearchgate.net

Data compiled from multiple sources. Optimal collision energies and cone voltages may vary depending on the instrument. usda.govresearchgate.net

The fragmentation of LMG and its deuterated analogue in the collision cell is predictable and consistent. The primary fragmentation pathway involves the cleavage of the bond between the central methane (B114726) carbon and one of the dimethylaminophenyl rings. nih.gov

For LMG-d5, with a precursor ion of m/z 336, the major fragmentation event leads to the formation of a product ion at m/z 239. This corresponds to the loss of the deuterated phenyl group. This consistent fragmentation pattern is essential for the specific detection of LMG-d5, ensuring that it does not interfere with the quantification of the native analyte and provides a reliable internal standard for the assay. usda.govresearchgate.net

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The effective extraction and purification of LMG and LMG-d5 from complex matrices such as fish tissue, water, and sediment are critical for reliable quantification. nih.govchromatographyonline.com The goal of sample preparation is to isolate the analytes of interest from interfering matrix components, concentrate the analytes, and present them in a solvent compatible with the LC-MS/MS system. nih.gov

Solid-phase extraction is a widely used technique for the cleanup and concentration of LMG from various sample extracts. nih.govchromatographyonline.com The choice of SPE sorbent and protocol depends on the nature of the sample matrix and the chemical properties of the analytes.

A common approach involves using a strong cation-exchange (SCX) sorbent. researchgate.net The basic nitrogen atoms in LMG are protonated under acidic conditions, allowing for strong retention on the SCX sorbent while neutral and acidic interferences are washed away.

A representative SPE protocol for fish tissue is outlined below:

StepReagents and ConditionsPurpose
Conditioning 1. Methanol2. Ultrapure Water3. Acidic Buffer (e.g., 0.1M McIlvaine's buffer, pH 3.5)Prepares the sorbent for sample loading and ensures proper retention. unitedchem.com
Sample Loading Supernatant from initial sample extraction (e.g., acetonitrile/buffer extract)The analyte and internal standard are retained on the sorbent.
Washing 1. Acidic Solution (e.g., 0.1% Formic Acid)2. Acidified Methanol (B129727) (e.g., 0.1% Formic Acid in MeOH)Removes co-extracted matrix interferences. unitedchem.com
Elution Basic Methanol/Acetonitrile (e.g., 2% ammonium hydroxide (B78521) in acetonitrile)Disrupts the ionic interaction, eluting the protonated analytes. norlab.com

This table provides a general outline. Specific volumes and concentrations should be optimized for the particular application.

Liquid-liquid extraction is a fundamental sample preparation technique often used as an initial extraction step before SPE cleanup. chromatographyonline.comresearchgate.net LLE separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.

For the extraction of LMG from aqueous samples or tissue homogenates, a common approach involves an initial extraction with a water-miscible solvent like acetonitrile, followed by a partitioning step. researchgate.net

A typical LLE procedure for fish tissue involves the following steps:

Homogenization: The sample is homogenized with an extraction buffer (e.g., ammonium acetate buffer) and acetonitrile. researchgate.net This disrupts the tissue and releases the analytes into the solvent.

Salting-out: A salt, such as sodium chloride, is added to the aqueous acetonitrile extract. This induces phase separation.

Partitioning: A non-polar solvent, such as dichloromethane, is added to extract the relatively non-polar LMG and LMG-d5 from the aqueous phase. researchgate.net The organic layer containing the analytes is then collected.

Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a solvent suitable for LC-MS/MS analysis or further cleanup by SPE. norlab.com

This combination of LLE followed by SPE provides a robust method for isolating LMG and its deuterated internal standard from highly complex matrices, ensuring accurate and reliable results in trace-level analysis. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations

The QuEChERS methodology, renowned for its simplicity and efficiency, has been widely adapted for the analysis of triphenylmethane dyes like malachite green in complex matrices such as fish tissue. cabidigitallibrary.orgchrom-china.com In a typical modified QuEChERS approach, LMG-d5 is introduced as an internal standard at the beginning of the sample preparation process. researchgate.net This early addition is crucial for accurately accounting for any analyte loss that may occur during the multi-step extraction and cleanup procedure.

The process generally involves homogenizing the sample (e.g., fish muscle) and then extracting the analytes using an organic solvent, commonly acetonitrile, along with a buffering salt mixture. cabidigitallibrary.orgresearchgate.net The addition of salts like magnesium sulfate (B86663) and sodium chloride facilitates the separation of the organic layer from the aqueous phase. cabidigitallibrary.orgnorlab.com Following extraction, a dispersive solid-phase extraction (d-SPE) step is often employed for cleanup. This involves adding a sorbent, such as a C18 material, to the extract to remove interfering matrix components like fats and pigments. chrom-china.com The use of LMG-d5 is integral to this process, as it co-extracts with the target analytes, providing a reliable reference for quantification in the final liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. cabidigitallibrary.org

One adaptation of the QuEChERS method for analyzing malachite green and its metabolite involves using an ammonium acetate buffer and acetonitrile for extraction, in the presence of sodium chloride and magnesium sulfate. cabidigitallibrary.org The resulting extract is then directly analyzed by HPLC-MS/MS, demonstrating the simplicity and speed of this approach. cabidigitallibrary.org

Considerations for Analyte Stability During Extraction and Storage

The stability of both the target analytes (malachite green and leuco malachite green) and the internal standard, LMG-d5, is a critical factor that can significantly impact the accuracy of analytical results. Leucomalachite green is known to be susceptible to oxidation, which can convert it back to the colored malachite green form. scispace.com Conversely, malachite green can undergo photo-oxidative demethylation. researchgate.net Therefore, specific precautions must be taken during sample handling, extraction, and storage to minimize these transformations.

To prevent the degradation of these compounds, samples are often stored frozen at temperatures of -20°C or lower and protected from light. researchgate.netnih.gov During the extraction process, the use of antioxidants may be necessary to preserve the integrity of the analytes. researchgate.net The stability of stock solutions of these compounds is also a key consideration. For instance, individual stock solutions of malachite green and LMG-d5 prepared in acetonitrile are generally stable for at least six months when stored at -20°C. nih.govresearchgate.net However, working solutions, which are more dilute, may have shorter stability periods and should be prepared fresh daily. usda.gov The choice of solvent can also influence stability, with some methods utilizing a mixture of methanol and water for intermediate standard solutions. jfda-online.com

Method Validation Parameters and Performance Characteristics

The validation of analytical methods is essential to ensure their reliability and fitness for purpose. When using LMG-d5 as an internal standard, several key performance parameters are evaluated to demonstrate the method's accuracy, precision, and sensitivity.

Linearity and Calibration Curve Construction with Deuterated Standards

The use of deuterated internal standards like LMG-d5 is fundamental to constructing accurate calibration curves, especially when dealing with complex matrices that can cause signal suppression or enhancement in mass spectrometry. govtlab.gov.hk By adding a constant amount of LMG-d5 to all calibration standards and samples, the ratio of the analyte's response to the internal standard's response is plotted against the analyte concentration. researchgate.net This ratioing technique effectively compensates for variations in instrument response and matrix effects. lcms.cz

Linearity is typically evaluated by preparing a series of matrix-matched calibration standards at different concentration levels. jfda-online.comscielo.br For example, a calibration curve for malachite green and leuco malachite green might be constructed over a range of 0.5 to 100 ng/mL. chrom-china.com The coefficient of determination (R²) is calculated to assess the linearity of the response, with a value of 0.99 or greater generally considered acceptable. jfda-online.com

Evaluation of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ufms.br

These limits are typically determined by analyzing blank samples spiked with the analytes at low concentrations. The LOD is often calculated as three times the standard deviation of the blank signal, while the LOQ is commonly determined as ten times the standard deviation of the blank or based on a signal-to-noise ratio of 10. nih.govgovtlab.gov.hk In methods utilizing LMG-d5 for the analysis of malachite green and its metabolite, LODs have been reported in the range of 0.14 to 0.44 µg/kg, and LOQs around 0.3 to 0.5 µg/kg in fish tissue. scispace.comgovtlab.gov.hkscielo.br

Assessment of Intra-day and Inter-day Precision (Relative Standard Deviation)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day, while inter-day precision (reproducibility) is determined by analyzing replicate samples on different days. jfda-online.com

The use of LMG-d5 as an internal standard significantly improves the precision of the analysis by correcting for random variations in the analytical process. For methods analyzing malachite green and leuco malachite green, intra-day and inter-day RSD values are typically expected to be less than 10-15%. researchgate.netnih.govresearchgate.net

Table 1: Example of Intra-day and Inter-day Precision Data

AnalyteFortification Level (µg/kg)Intra-day RSD (%)Inter-day RSD (%)
Malachite Green1.0< 5< 10
Leuco Malachite Green1.0< 5< 10

This table is for illustrative purposes and the values are representative of typical performance characteristics.

Determination of Analytical Accuracy and Recovery Rates

Accuracy is a measure of the closeness of the analytical result to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the added analyte that is detected is the recovery rate.

LMG-d5 plays a vital role in accurately determining recovery rates by compensating for losses during sample preparation and for matrix-induced signal suppression or enhancement. govtlab.gov.hk Recovery rates for malachite green and leuco malachite green in various fish and shrimp tissues typically range from 70% to over 100%. researchgate.netscielo.br

Table 2: Example of Recovery Rate Data

AnalyteSpiked Concentration (µg/kg)MatrixAverage Recovery (%)
Malachite Green2.0Shrimp69
Leuco Malachite Green2.0Shrimp80.3
Malachite Green1.0Fish90.2 - 101.4
Leuco Malachite Green1.0Fish90.2 - 101.4

This table presents example data from various studies and is for illustrative purposes. researchgate.netscielo.br

Specificity and Selectivity in Multi-analyte Detection

In the realm of trace-level analysis, specificity refers to the ability of an analytical method to measure the analyte of interest unequivocally in the presence of other components, while selectivity is a measure of how well the method can differentiate the analyte from other compounds in the sample. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances both the specificity and selectivity of multi-analyte detection methods for triphenylmethane dyes and their metabolites.

The primary advantage of LMG-d5 lies in its isotopic labeling. With a mass shift of +5 atomic mass units compared to its non-deuterated counterpart, LMG-d5 can be clearly distinguished by the mass spectrometer. smolecule.com This mass difference is crucial for preventing cross-reactivity and ensuring that the signal from the internal standard does not overlap with that of the target analyte, a critical factor in complex biological matrices where endogenous compounds may be present. smolecule.com

Modern analytical methods for the detection of triphenylmethane dyes, such as malachite green (MG), crystal violet (CV), and their leuco-metabolites, often employ multi-analyte detection systems. In these systems, LMG-d5 is used as an internal standard to compensate for variations in sample preparation and instrument response, leading to more accurate quantification. smolecule.com The specificity of these methods is further enhanced by the use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the method can effectively filter out background noise and interferences, ensuring that only the compounds of interest are detected and quantified. researchgate.netjfda-online.com

A study on the simultaneous quantification of several antibiotic dyes in aquatic products and feeds demonstrated the high specificity of an LC-MS/MS method using LMG-d5 as an internal standard. The method utilized specific MRM transitions for each analyte, ensuring reliable identification and quantification even at low concentrations. jfda-online.com

Table 1: Monitored MRM Transitions for Selected Triphenylmethane Dyes and this compound

AnalyteQuantitation Ion Pair (m/z)Confirmation Ion Pair (m/z)
Malachite Green (MG)329.2 / 313.2329.2 / 208.2
Leuco Malachite Green (LMG)331.2 / 239.2331.2 / 316.0
This compound (LMG-d5) 336.4 / 239.3 -
Crystal Violet (CV)372.4 / 356.3372.4 / 340.4
Leucocrystal Violet (LCV)374.3 / 358.4374.3 / 239.1

Data sourced from a study on the simultaneous quantification of antibiotic dyes in aquatic products and feeds. jfda-online.com

The use of an isotope-labeled internal standard like LMG-d5 is particularly crucial for mitigating matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS analysis. Since LMG-d5 has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix-induced signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to highly selective and accurate quantification. cabidigitallibrary.orgchromatographyonline.com

Applications of Leuco Malachite Green D5 in Chemical and Environmental Research

Elucidation of Malachite Green and Leuco Malachite Green Metabolism Pathways

The investigation into how organisms process Malachite Green is critical for understanding its toxicity. LMG-d5 is a vital tool in these studies, providing the analytical precision needed to trace the metabolic fate of MG and its primary metabolite, LMG.

In vitro systems are essential for isolating and studying specific metabolic reactions without the complexity of a whole organism. In such studies, LMG-d5 is added as an internal standard to samples to ensure the precise measurement of metabolite formation. sciex.com

Research using rainbow trout liver subfractions has explored the effects of MG and LMG on drug-metabolizing enzymes. researchgate.net These studies demonstrated that MG, but not LMG, can inhibit certain liver enzymes and deplete glutathione (B108866) (GSH). researchgate.net Similarly, studies on human cell lines, such as the laryngeal cancer line (HEp-2) and the colon cancer line (Caco-2), have been used to assess the cytotoxicity of MG and LMG. medchemexpress.commedchemexpress.com In these experiments, the accurate quantification of the parent compounds and any metabolites formed relies on robust analytical methods, for which LMG-d5 is an ideal internal standard. medchemexpress.com The use of deuterated standards like LMG-d5 allows researchers to account for variations during sample preparation and analysis, leading to reliable data on the metabolic stability and transformation rates of these compounds in controlled cellular environments.

A significant metabolic route for both MG and LMG is through N-demethylation and N-oxidation. These reactions are primarily carried out by cytochrome P450 enzymes in the liver. plos.org Studies in rats have shown that administration of LMG results in the formation of protonated demethylated derivatives and N-oxide derivatives in the liver. nih.gov

The use of LMG-d5 as an internal standard is fundamental for the accurate quantification of these various metabolites. usda.govresearchgate.net By adding a known quantity of LMG-d5 to a sample, analysts can precisely calculate the concentrations of the unlabeled metabolites by comparing their respective signal responses in the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach corrects for analytical variability and matrix interference, which is especially important when measuring trace-level residues in complex biological tissues. A biodegradation pathway proposed for the bacterium Exiguobacterium sp. MG2 also involves a series of N-demethylation reactions. plos.org

Table 1: Key Metabolic Products of Malachite Green and Leuco Malachite Green This table presents metabolites identified in various biological systems. The accurate quantification of these compounds in research is heavily reliant on the use of deuterated internal standards like Leuco Malachite Green-d5.

Precursor CompoundMetabolite ClassSpecific Metabolites Identified
Malachite GreenReduction ProductLeuco Malachite Green (LMG) plos.orgnih.gov
Malachite GreenN-DemethylationDesmethyl-Malachite Green plos.org
Leuco Malachite GreenN-DemethylationDesmethyl-Leuco Malachite Green plos.org
Leuco Malachite GreenN-OxidationMalachite Green N-oxide nih.gov
Leuco Malachite GreenN-Oxidation & DemethylationDemethylated N-oxide derivatives nih.gov

The primary metabolic transformation of Malachite Green within an organism is its reduction to the colorless and more persistent form, Leuco Malachite Green. researchgate.netnih.gov This bioconversion is readily performed by intestinal microflora. nih.gov Studies have shown that intestinal bacteria from humans, rats, and monkeys can convert virtually all MG into LMG. nih.gov This reduction also occurs within fish tissues after exposure, where LMG can persist for extended periods. researchgate.netalaraby.co.uk

In studies investigating the kinetics and extent of this reduction, LMG-d5 is employed as an internal standard. sciex.comalaraby.co.ukfao.org Its inclusion in the analytical workflow allows researchers to accurately quantify the amount of LMG produced from MG over time, providing crucial data for pharmacokinetic models and residue monitoring in food products like farmed fish. alaraby.co.uk

Environmental Fate and Transport Studies of Triphenylmethane (B1682552) Dyes

Understanding how triphenylmethane dyes behave in the environment is key to assessing their ecological risk. LMG-d5 serves as a critical analytical standard for tracing the degradation and transformation of these dyes in various environmental compartments. sigmaaldrich.com

The persistence of Malachite Green and its metabolites in the environment is a significant concern. Studies on the degradation kinetics of MG provide insight into its environmental half-life. For instance, the bacterium Pseudomonas veronii JW3-6 has been shown to efficiently degrade MG under specific conditions. nih.gov

Table 2: Biodegradation Kinetics of Malachite Green by Pseudomonas veronii JW3-6 Data from a study on the microbial degradation of Malachite Green. nih.gov The quantification of MG and its degradation products in such environmental studies is supported by the use of internal standards like LMG-d5.

ParameterOptimal ValueDegradation Rate
Temperature32.4 °C93.5% of 50 mg/L MG degraded within 7 days
pH7.1
Inoculum Amount2.5 x 10⁷ cfu/mL

Conversely, studies of sediments in Germany found that while MG was present, its reduced form, LMG, was not detected. This suggests that under natural anaerobic conditions found in sediment, MG can be environmentally stable, and the transformation to LMG may be limited in that specific environment. nih.gov Accurate kinetic modeling in these complex matrices requires precise measurements, a task for which LMG-d5 is well-suited as an internal standard.

Malachite Green can be transformed in the environment through both light-induced (photolytic) and biological (biotic) processes.

Photolytic degradation, driven by natural sunlight, involves several key reactions. Studies have identified that MG undergoes N-demethylation, hydroxylation, and cleavage of its central structure to form various transformation products, including benzophenone (B1666685) derivatives. researchgate.net This degradation can be accelerated by approximately tenfold when the dye is adsorbed at a colloidal-aqueous interface, such as on the surface of microplastics. nih.gov

Biotic transformation pathways have been elucidated through studies of specific microorganisms. The bacterium Pseudomonas veronii has been shown to degrade MG into several intermediates. nih.gov A more detailed pathway has been proposed for Exiguobacterium sp. MG2, which involves a series of reduction, N-demethylation, and benzene (B151609) ring-removal steps. plos.org In all these studies, the reliable identification and quantification of the resulting transformation products in complex aqueous samples are achieved using robust analytical methods, where LMG-d5 serves as a crucial internal standard. usda.gov

Table 3: Identified Transformation Products from Environmental Degradation of Malachite Green This table lists key intermediates identified during photolytic and biotic degradation studies. nih.govresearchgate.net The use of LMG-d5 as an internal standard is critical for quantifying these products accurately.

Degradation ProcessTransformation Product
PhotolyticN-demethylated MG intermediates nih.gov
Photolytic4-(dimethylamino)benzophenone researchgate.net
Biotic (P. veronii)Leucomalachite green nih.gov
Biotic (P. veronii)4-(dimethylamino)benzophenone nih.gov
Biotic (P. veronii)4-dimethylaminophenol nih.gov
Biotic (P. veronii)Benzaldehyde nih.gov
Biotic (P. veronii)Hydroquinone nih.gov

Persistence and Distribution in Environmental Compartments

The environmental fate of Leuco Malachite Green is of significant concern due to its persistence and potential for bioaccumulation. As the reduced, more stable metabolite of Malachite Green, LMG is the primary residue found in environmental samples. nih.gov Studies have shown that LMG can persist in the environment for extended periods. For instance, in fish, LMG residues have been detected for up to 252 days after exposure, significantly longer than the parent compound, Malachite Green. nih.gov This prolonged presence highlights its role as a key marker for monitoring the historical use of Malachite Green in aquaculture. nih.gov

The distribution of LMG extends across various environmental compartments. It has been identified in river sediment and soil, particularly near industrial sites that manufacture dyes. nih.gov Furthermore, LMG has been detected in river-suspended particulate matter and sediments affected by municipal sewage effluents. nih.gov Its lipophilic nature, indicated by a high LogKOW of 5.7218, suggests a strong tendency to accumulate in the fatty tissues of organisms and adsorb to organic matter in soil and sediment. wikipedia.orgbund.de This is supported by findings of LMG in the tissues of wild eels from rivers and lakes, with concentrations linked to discharges from municipal sewage treatment plants. nih.govfrontiersin.org The compound's high persistence in both water/soil and air further underscores its long-term environmental impact. wikipedia.org

Several methods have been explored to remove Malachite Green and its leuco form from water, including adsorption by agents like zeolite and oyster shell powder, and degradation by chemical oxidants such as chlorine dioxide. scispace.com

Development and Certification of Reference Materials

The accuracy and reliability of analytical measurements for veterinary drug residues are paramount for regulatory enforcement and consumer safety. This compound plays a crucial role in this domain through its use in the development and certification of reference materials.

Use of this compound in Certified Reference Material Production

This compound is widely produced and sold as a certified analytical standard. cymitquimica.comfrontiersin.orgscispace.commdpi.com Its high purity and the precise mass difference from its non-deuterated counterpart make it an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique is a primary method for assigning certified values to reference materials. Laboratories use LMG-d5 to spike samples during the analysis of Malachite Green and Leuco Malachite Green, allowing for the accurate correction of any analyte loss during sample extraction and cleanup, as well as variations in instrument response. nih.govresearchgate.net The availability of LMG-d5 as a neat material or in solution facilitates its use in creating in-house quality control materials and for calibrating analytical instruments.

Inter-laboratory Comparison Studies and Proficiency Testing Schemes

To ensure consistency and accuracy among different analytical laboratories, inter-laboratory comparison studies and proficiency tests (PTs) are regularly conducted. In the context of Malachite Green analysis, these studies often involve the use of LMG-d5 as an internal standard to ensure the comparability of results.

For example, a key comparison study, CCQM-K85, was organized to assess the capabilities of national metrology institutes in determining "total malachite green" (the sum of MG and LMG) in salmon tissue. Similarly, the Asia-Pacific Laboratory Accreditation Co-operation (APLAC) organized a proficiency test (APLAC T058) for the analysis of MG and LMG in swamp eel. In such studies, participating laboratories utilize methods like LC-MS/MS, and the use of an isotope-labeled internal standard like LMG-d5 is crucial for achieving the required accuracy and precision. These programs help establish external quality control, assess measurement capabilities, and ensure that analytical methods are fit for the purpose of monitoring these banned substances in food products.

Trace Analysis and Monitoring in Aquatic Ecosystems and Aquaculture Products

The illegal use of Malachite Green in aquaculture necessitates sensitive and reliable methods for trace analysis and monitoring in aquatic environments and products. This compound is central to these analytical efforts.

Assessment of Residual Levels in Fish and Other Aquatic Species

Due to the rapid metabolism of Malachite Green to its more persistent leuco form, LMG is the primary target analyte for monitoring MG abuse in aquaculture. Analytical methods, predominantly based on LC-MS/MS with LMG-d5 as an internal standard, are employed to detect and quantify residual levels of both MG and LMG in various aquatic species. researchgate.netbund.de

Regulatory bodies have set stringent limits for these residues. The European Union, for instance, established a Minimum Required Performance Limit (MRPL) of 2 µg/kg for the sum of MG and LMG in aquaculture products, which is used as a reference point for action by food control authorities. Research studies have documented the depletion of these residues over time in different species under various conditions.

Table 1: Residual Levels of Malachite Green (MG) and Leuco Malachite Green (LMG) in Fish Tissue from Depletion Studies This table is for illustrative purposes and combines data from different studies. Direct comparison may not be appropriate due to varying experimental conditions.

Species Initial Treatment Tissue Time Post-Exposure LMG Concentration Total Residue (MG+LMG) Source
Nile Tilapia 0.10 mg/L for 60 min Fillet Up to 32 days - Up to 432 ng/g
Pacu 0.10 mg/L for 60 min Fillet Up to 32 days - Up to 3284 ng/g
European Eel 0.1 mg/L for 24 h Whole Body 3 hours ~700 µg/kg - researchgate.net
European Eel 0.1 mg/L for 24 h Whole Body 100 days (2400 h) ~15 µg/kg - researchgate.net

Note: ng/g is equivalent to µg/kg.

The data indicates that residue persistence can be significantly different between species, with factors like fat content playing a role in the accumulation of the lipophilic LMG.

Analysis in Water and Feed Samples

Monitoring for Malachite Green and its metabolite is not limited to fish tissue but also extends to the surrounding aquatic environment, including water and animal feed. The presence of these compounds in water indicates direct contamination, while their detection in feed can be a source of indirect exposure for farmed species. researchgate.net

Sensitive analytical methods have been developed for the simultaneous quantification of MG, LMG, and other dyes in water and feed samples. researchgate.net One such method utilizes LC-MS/MS and spikes the samples with LMG-d5 as an internal standard before extraction and analysis. researchgate.net This approach allows for the reliable detection and quantification of LMG at very low concentrations. For instance, methods have been developed with limits of detection for LMG as low as 0.01 µg/L in water samples. The analysis of these matrices is crucial for a comprehensive assessment of the contamination sources and pathways of these banned substances in the aquaculture industry.

Compliance Monitoring Methodologies

This compound (LMG-d5) serves a critical role in compliance monitoring, particularly for the detection of malachite green (MG) and its primary metabolite, leuco malachite green (LMG), in food products and environmental samples. Due to concerns over the toxicological properties of malachite green, including potential carcinogenicity and mutagenicity, its use in aquaculture is prohibited in many regions, including the European Union, the United States, and China. lcms.czmedchemexpress.com This has necessitated the development of highly sensitive and reliable analytical methods to enforce these regulations and ensure food safety. LMG-d5, a stable isotope-labeled internal standard, is instrumental in achieving the accuracy and precision required for these regulatory analyses. medchemexpress.comsmolecule.com

The primary application of LMG-d5 is in isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography (LC-MS/MS). bipm.orgcabidigitallibrary.orgusda.gov This technique is considered the gold standard for quantitative analysis in complex matrices like fish tissue, animal feed, and water. smolecule.comjfda-online.com By introducing a known quantity of LMG-d5 into a sample at the beginning of the analytical process, it experiences the same extraction, clean-up, and ionization effects as the non-labeled target analyte (LMG). smolecule.comusda.gov The distinct mass difference between LMG-d5 and LMG allows the mass spectrometer to differentiate between the two, enabling accurate quantification by correcting for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement. usda.gov

Methodologies for compliance monitoring often involve the simultaneous determination of both MG and LMG. cabidigitallibrary.orgnih.gov A common approach includes an extraction step using an acetonitrile-based solvent system, often buffered to a specific pH, followed by a clean-up procedure to remove interfering substances from the sample matrix. cabidigitallibrary.orgresearchgate.netnih.gov Techniques like solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are frequently employed for sample purification. cabidigitallibrary.orgresearchgate.net

For instance, a validated method for the determination of malachite green and leuco malachite green in fish muscle utilizes a QuEChERS approach for extraction, followed by direct analysis with HPLC-MS/MS. cabidigitallibrary.org In this method, LMG-d5 is used as an internal standard for the quantification of LMG. cabidigitallibrary.org The performance of such methods is rigorously evaluated according to international guidelines, such as those established by the European Commission Decision 2002/657/EC, to determine key validation parameters. cabidigitallibrary.orgscielo.br

The following tables summarize the performance of various analytical methods employing this compound for compliance monitoring.

Table 1: Performance of a QuEChERS-HPLC-MS/MS Method for MG and LMG in Fish Muscle

AnalyteInternal StandardDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)
Malachite GreenMalachite Green-d50.180.31
Leuco Malachite GreenThis compound0.200.34

Data sourced from a study validating a QuEChERS-based method. cabidigitallibrary.org

Table 2: Performance of an LC-MS/MS Method for MG and LMG in Rainbow Trout

AnalyteQuantification BasisRecovery (%)Repeatability (SDr) (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)
Leuco Malachite GreenAbsolute59-689.7-16.90.160.27
Leuco Malachite GreenInternal Standard (LMG-d5)103-1104.8-9.30.160.27

Data from a confirmatory analysis of malachite green residues in rainbow trout. nih.gov

These methodologies, underpinned by the use of LMG-d5, enable regulatory laboratories to monitor for the illegal use of malachite green in aquaculture with high confidence. lcms.czcabidigitallibrary.org The ability to achieve low detection limits, typically in the sub-µg/kg range, is crucial for enforcing the minimum required performance limits (MRPLs) set by regulatory bodies. cabidigitallibrary.org The widespread adoption of these robust and validated methods is essential for protecting consumers and ensuring fair trade practices in the global seafood market.

Emerging Research Frontiers and Future Directions

Innovations in Sample Preparation and Miniaturization for Enhanced Throughput

Modern analytical laboratories face increasing pressure to process more samples in less time without compromising accuracy. This has driven significant innovation in sample preparation, moving towards faster, more efficient, and miniaturized methods for the analysis of triphenylmethane (B1682552) dyes like Malachite Green and its metabolites. thermofisher.comchromatographyonline.com Leuco Malachite Green-d5 plays a crucial role as an internal standard in these advanced workflows, ensuring data reliability. sciex.comresearchgate.net

One of the most impactful innovations has been the widespread adoption and modification of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govnih.gov Originally developed for pesticide analysis, QuEChERS has been successfully adapted for the extraction of Malachite Green and Leuco Malachite Green from complex matrices like fish tissue. nih.govchrom-china.com The procedure typically involves a simple liquid extraction with acetonitrile (B52724) and a buffering salt solution, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. chrom-china.comcabidigitallibrary.org Researchers have optimized d-SPE materials, finding that combinations like C18 with strong anion exchange (SAX) sorbents can significantly improve recoveries compared to traditional C18 alone. chrom-china.com The use of LMG-d5 in these methods corrects for any variability or loss during the extraction and cleanup process, providing accurate quantification. cabidigitallibrary.orgwaters.com

Further advancements in sample preparation include the development of high-throughput and automated techniques. Turbulent Flow Chromatography (TFC) offers an online sample cleanup method that significantly reduces manual handling and processing time. thermofisher.comchromatographyonline.com In this technique, the sample is injected directly into the system, where larger matrix components are separated from smaller analytes like LMG before they enter the analytical column. thermofisher.comchromatographyonline.com Another approach is the PRiME (Process, Robustness, Improvements, Matrix Effects, Ease of Use) sample purification procedure, which streamlines traditional solid-phase extraction (SPE) by eliminating conditioning and washing steps, thus saving time and solvent. nih.gov

Miniaturization is another key trend, with techniques like Solid-Phase Microextraction (SPME) and Magnetic Solid-Phase Extraction (MSPE) gaining traction. SPME utilizes a coated fiber to extract and concentrate analytes directly from a sample. nih.govugm.ac.id MSPE employs magnetic nanoparticles as the sorbent, allowing for rapid separation of the analytes from the sample matrix using an external magnet, which simplifies the process by avoiding centrifugation and filtration. ugm.ac.idugm.ac.id These miniaturized methods require smaller sample volumes and reduce solvent consumption, aligning with the principles of green chemistry. ugm.ac.id

TechniquePrincipleKey Advantages for LMG-d5 AnalysisReference(s)
QuEChERS Acetonitrile extraction followed by dispersive SPE cleanup.Fast, simple, low solvent use, high recoveries (73-91%). nih.govchrom-china.comcabidigitallibrary.org
Turbulent Flow Chromatography (TFC) Online sample cleanup based on diffusion and size exclusion.High throughput, reduced manual labor, minimizes matrix effects. thermofisher.comchromatographyonline.com
PRiME HLB Simplified SPE with no conditioning/washing steps.Cost-effective, solvent-saving, simple operation. nih.gov
Solid-Phase Microextraction (SPME) Analyte extraction and concentration on a coated fiber.Miniaturized, minimal sample volume, solventless extraction. nih.govugm.ac.id
Magnetic SPE (MSPE) Extraction using magnetic nanoparticles as sorbents.Rapid separation, no centrifugation/filtration, reusable sorbents. ugm.ac.idugm.ac.id

Integration with Advanced Mass Spectrometry Platforms (e.g., High-Resolution Mass Spectrometry)

The coupling of liquid chromatography with advanced mass spectrometry platforms, particularly high-resolution mass spectrometry (HRMS), has revolutionized the analysis of veterinary drug residues. acs.org this compound is essential in these methods for the reliable quantification of its non-deuterated counterpart. researchgate.netsigmaaldrich.com

HRMS instruments, such as Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, offer significant advantages over traditional triple quadrupole (QqQ) systems. acs.orgnih.gov Their ability to provide high-resolution, accurate-mass data enhances the confidence in compound identification and can reduce matrix interferences that might affect lower-resolution instruments. nih.govthermofisher.com For LMG, this means a more precise measurement of its mass-to-charge ratio, allowing it to be clearly distinguished from background matrix components and ensuring accurate quantification. smolecule.comresearchgate.net

The use of Orbitrap-based systems (e.g., Q Exactive) for veterinary drug analysis is well-documented. acs.orgnih.govchrom-china.com These platforms can screen for and quantify a large number of compounds in a single run, with limits of quantification (LOQs) often reaching as low as 1.0 µg/kg in complex matrices like milk. acs.orgnih.gov In such multi-class methods, LMG-d5 serves as a robust internal standard, correcting for variations in instrument response and matrix effects across different samples. waters.comusda.gov

Furthermore, HRMS enables different data acquisition strategies that are beneficial for comprehensive screening. Variable Data-Independent Acquisition (vDIA) is one such technique that allows for the collection of MS/MS data for all ions within a specified mass range, providing a complete digital record of the sample. thermofisher.com This is a powerful tool for retrospective analysis, where data can be re-interrogated for compounds that were not initially targeted, without the need to re-inject the sample. thermofisher.com

Platform/TechniqueKey FeaturesApplication in LMG-d5 AnalysisReference(s)
Quadrupole-Orbitrap MS High resolution, accurate mass measurement, high sensitivity.Enables reliable screening and quantification of over 100 veterinary drugs simultaneously, with LMG-d5 for accuracy. acs.orgnih.govchrom-china.com
LC-Q-Orbitrap HRMS Simplified sample prep, high throughput, excellent sensitivity.Achieves LODs from 0.019-0.057 µg/kg and LOQs from 0.061-0.173 µg/kg for triphenylmethane dyes. researchgate.net
Variable Data-Independent Acquisition (vDIA) Collects MS/MS data for all ions in a specified range.Facilitates both targeted quantification and non-targeted screening, with LMG-d5 ensuring data quality. thermofisher.com
LC-MS/MS (Triple Quadrupole) High sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.Routinely used for quantifying LMG with LMG-d5 as an internal standard, achieving low detection limits. researchgate.netnih.gov

Application in Non-Targeted Screening and Suspect Screening Workflows

Beyond its role in targeted analysis, LMG-d5 and other deuterated standards are becoming increasingly valuable in non-targeted and suspect screening workflows. These approaches aim to identify a broad range of potential contaminants in a sample without a pre-defined list of targets. nih.govresearchgate.net

In non-targeted screening , the goal is to identify any and all chemical entities present in a sample. In suspect screening , a list of potential compounds (suspects) is used to interrogate the acquired data. researchgate.net HRMS is the primary tool for these workflows due to its ability to provide the accurate mass measurements necessary for tentative compound identification. nih.govau.dk

Deuterated standards like LMG-d5 can be incorporated into these workflows in several ways. They serve as quality control markers to monitor the performance of the entire analytical process, from extraction to instrument analysis. au.dkmdpi.com For example, their recovery rates can indicate the efficiency of the sample preparation method for compounds with similar chemical properties. mdpi.com Their consistent retention times and instrument response confirm that the LC-MS system is operating correctly. mdpi.com

In a study on the thermal transformation of Malachite Green and LMG in seafood, non-targeted analysis using LC-Q-TOF MS was employed to identify potential breakdown products formed during cooking. nih.gov While LMG-d5 was not used to identify unknowns, the study highlights how such workflows can uncover previously unconsidered transformation products. Adding a suite of deuterated standards, including LMG-d5, to such a workflow could help in characterizing the matrix effect and validating the detection of tentatively identified compounds. nih.govmdpi.com The presence of a deuterated standard provides an anchor point in the chromatogram and a reference for mass accuracy, which is crucial when identifying unknown peaks. mdpi.com

Expanding the Use of Deuterated Standards for Related Organic Contaminants

The success of LMG-d5 as an internal standard for analyzing Malachite Green has reinforced the value of using stable isotope-labeled standards for a wide range of organic contaminants. chinjmap.comscientificlabs.co.uk The principle of isotope dilution mass spectrometry, where a known amount of a labeled standard is added to a sample, is considered the gold standard for quantification in mass spectrometry because it can accurately correct for both sample matrix effects and variations in instrument response. oup.com

This approach is now widely applied to other related triphenylmethane dyes and their metabolites. For instance, Leucocrystal Violet-d6 (LCV-d6) is commonly used alongside LMG-d5 for the simultaneous analysis of Crystal Violet and its metabolite, Leucocrystal Violet. waters.comscientificlabs.co.uklcms.cz The use of a panel of deuterated standards allows for the development of robust multi-residue methods that can accurately quantify several contaminants in a single analysis. usda.gov

The synthesis and application of deuterated standards extend beyond dyes to many classes of organic contaminants, including pesticides, pharmaceuticals, and personal care products. mdpi.comrsc.org The key requirement is that the deuterated standard must be chemically identical to the analyte of interest to ensure it behaves similarly during extraction and ionization, while being mass-distinguishable in the mass spectrometer. oup.com The development of these standards is a critical area of research that supports efforts to monitor food safety and environmental quality.

Deuterated StandardAnalyte(s)ApplicationReference(s)
This compound Malachite Green, Leuco Malachite GreenFood safety (aquaculture), environmental monitoring. researchgate.netwaters.com
Leucocrystal Violet-d6 Crystal Violet, Leucocrystal VioletFood safety (aquaculture), used with LMG-d5 for multi-residue analysis. waters.comscientificlabs.co.uklcms.cz
Atenolol-d7, Caffeine-d9, Carbamazepine-d8, etc. Various pharmaceuticals, pesticides, and contaminants.Environmental monitoring, human biomonitoring. mdpi.comrsc.org

Mechanistic Investigations of Deuterium (B1214612) Isotope Effects in Analytical Systems

While deuterated standards are designed to be chemically identical to their non-labeled counterparts, the substitution of hydrogen with deuterium can lead to subtle physical and chemical differences known as isotope effects . oup.comunam.mx These effects, though often minor, are an area of active research as they can impact chromatographic separation and analytical accuracy. acs.orgresearchgate.net

One of the most commonly observed phenomena is the chromatographic isotope effect , where a deuterated compound may elute slightly earlier or later than its non-deuterated analog, particularly in reversed-phase liquid chromatography. oup.comacs.org This separation occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to small differences in intermolecular interactions with the chromatographic stationary phase. oup.comresearchgate.net In reversed-phase LC, deuterated compounds often exhibit reduced retention, eluting just before their non-labeled counterparts. researchgate.net

While this separation is usually minimal, it can be problematic if the two peaks are not fully co-eluted, as this can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement. oup.com This would violate the core assumption of isotope dilution and could compromise quantification.

Research is ongoing to better understand and mitigate these effects. Studies have shown that the extent of the chromatographic shift can depend on the number and position of deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, column chemistry), and the specific properties of the analyte. oup.comacs.orgnih.gov For example, molecular modeling has been used to investigate the binding interactions between deuterated and non-deuterated analytes with the stationary phase, providing insights into the origins of these separation effects. oup.comresearchgate.netnih.gov A deeper understanding of these mechanisms allows for the optimization of analytical methods to minimize chromatographic isotope effects and ensure the highest level of accuracy in quantitative analysis using standards like this compound. acs.org

Q & A

Q. What analytical techniques commonly employ Leuco Malachite Green-d5 as an internal standard?

this compound is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify residues of triphenylmethane dyes (e.g., malachite green) and their metabolites in aquaculture products. Its deuterated structure allows it to co-elute with the target analyte (leuco malachite green) while providing distinct mass transitions, enabling precise correction for matrix effects such as ion suppression or enhancement .

Q. Why is this compound preferred over non-deuterated analogs in residue analysis?

The deuterated form exhibits nearly identical physicochemical properties to the non-deuterated compound (e.g., retention time, extraction efficiency) but differs in mass-to-charge ratio (m/z). This distinction minimizes interference during MS detection, ensuring accurate quantification by normalizing signal variability caused by complex sample matrices .

Q. What are the key challenges in preparing samples containing this compound for analysis?

Sample preparation requires acidic conditions (e.g., pH 3-4 McIlvaine buffer) to stabilize the leuco form and improve recovery. Liquid-liquid extraction is avoided in favor of dispersive solid-phase extraction with polymeric cation-exchange columns, which reduces environmental impact and enhances cleanup efficiency .

Advanced Research Questions

Q. How do pH variations in extraction buffers affect the recovery of this compound in complex matrices?

Recovery rates for leuco forms are highly pH-dependent. Acidic conditions (pH 3-4) protonate the analyte, reducing ionization and improving partitioning into organic solvents. At higher pH, ionization increases, leading to lower recovery (e.g., 57.3% in water samples at neutral pH). Method optimization must include pH-adjusted matrix-matched calibration .

Q. What strategies resolve contradictions in reported recovery rates for this compound across studies?

Discrepancies arise from matrix complexity (e.g., fish muscle vs. water) and extraction protocols. To address this, use isotopically labeled internal standards (e.g., this compound) for normalization, validate methods with spike-recovery tests across matrices (44.5–101.4% acceptable ranges), and cross-validate with orthogonal techniques like fluorescence detection .

Q. How can oxidation steps be eliminated when detecting this compound in regulatory-compliant methods?

Traditional methods use post-column PbO₂ reactors to oxidize leuco forms for absorbance detection, but this introduces variability. Advanced approaches employ fluorescence detection (λₑₓ = 266 nm, λₑₘ = 360 nm) or direct LC-MS/MS analysis of leuco metabolites, bypassing oxidation and improving data integrity .

Q. What critical parameters ensure regulatory compliance (e.g., FDA/EU) when using this compound?

Methods must achieve detection limits ≤0.10 ng/g for leuco metabolites. Key parameters include:

  • Matrix-matched calibration to correct for recovery bias.
  • MRM transitions optimized to avoid interference (e.g., m/z 335.9 → 243.1 for this compound).
  • Validation across multiple matrices (e.g., fish, water) with recovery rates documented for regulatory audits .

Q. How does ion suppression in mass spectrometry impact the quantification of Leuco Malachite Green using its deuterated form?

Co-eluting matrix components can suppress or enhance analyte ionization. The deuterated internal standard (this compound) experiences similar suppression, allowing its signal to normalize the target analyte’s response. Optimization of collision energy and dwell time further mitigates variability .

Methodological Considerations

  • Extraction Protocols : Use 1% acetic acid in acetonitrile for protein precipitation in biological samples, followed by cleanup with cation-exchange columns .
  • Detection Limits : Fluorometric methods achieve lower limits (0.09–0.10 ng/g) compared to spectrophotometry, critical for trace analysis .
  • Quality Control : Include blanks, duplicates, and spikes in every batch to monitor cross-contamination and method robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.